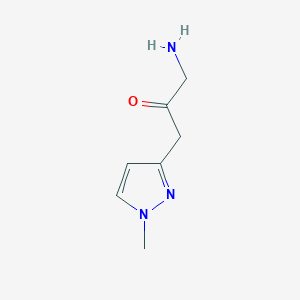![molecular formula C8H11N B13181571 2-{Bicyclo[3.1.0]hexan-3-yl}acetonitrile](/img/structure/B13181571.png)
2-{Bicyclo[3.1.0]hexan-3-yl}acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{Bicyclo[310]hexan-3-yl}acetonitrile is an organic compound characterized by a bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Bicyclo[3.1.0]hexan-3-yl}acetonitrile typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed using an organic or iridium photoredox catalyst under blue LED irradiation, yielding good results for a range of cyclopropene and cyclopropylaniline derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scalable synthetic routes that can be adapted for large-scale production. The use of photoredox catalysts and efficient reaction conditions are key factors in optimizing industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-{Bicyclo[3.1.0]hexan-3-yl}acetonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve reducing agents, resulting in the formation of reduced derivatives.
Substitution: Substitution reactions can occur under specific conditions, leading to the replacement of functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and specific solvents to optimize yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new functionalized derivatives.
Applications De Recherche Scientifique
2-{Bicyclo[3.1.0]hexan-3-yl}acetonitrile has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Its derivatives may have therapeutic potential, particularly in the development of new drugs.
Industry: The compound can be used in the production of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-{Bicyclo[3.1.0]hexan-3-yl}acetonitrile involves its interaction with molecular targets and pathways. The compound’s bicyclic structure allows it to engage in specific binding interactions, influencing various biochemical processes. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-{Bicyclo[3.1.0]hexan-3-yl}acetic acid: This compound shares a similar bicyclic structure but differs in its functional group.
Bicyclo[3.1.0]hexanes: These compounds have a similar core structure but may vary in their substituents and functional groups.
Uniqueness
2-{Bicyclo[3.1.0]hexan-3-yl}acetonitrile is unique due to its specific nitrile functional group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications, distinguishing it from other bicyclic compounds.
Propriétés
Formule moléculaire |
C8H11N |
|---|---|
Poids moléculaire |
121.18 g/mol |
Nom IUPAC |
2-(3-bicyclo[3.1.0]hexanyl)acetonitrile |
InChI |
InChI=1S/C8H11N/c9-2-1-6-3-7-5-8(7)4-6/h6-8H,1,3-5H2 |
Clé InChI |
BCDPVTLXAFHURL-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC2C1C2)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2-Methylpyrrolidin-2-yl)methyl]propanamide](/img/structure/B13181505.png)






![[2,3'-Bithiophene]-2'-carboxylic acid](/img/structure/B13181555.png)



![(Thieno[2,3-d]pyrimidin-4-ylamino)acetic acid](/img/structure/B13181570.png)
![3-{[(tert-butoxy)carbonyl]amino}-7-fluoro-2,3-dihydro-1H-indene-4-carboxylic acid](/img/structure/B13181577.png)
